

# Application Notes and Protocols for Cell-Based Assays to Measure IM156 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

IM156 is a novel and potent biguanide that acts as an inhibitor of Protein Complex I (PC1) of the mitochondrial electron transport chain, thereby disrupting oxidative phosphorylation (OXPHOS).[1][2][3] This inhibition of mitochondrial respiration leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[4][5][6] Activated AMPK, in turn, inhibits the mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][7] Preclinical studies have demonstrated the anti-cancer and anti-fibrotic potential of IM156, making it a promising therapeutic candidate.[4][6][8][9]

These application notes provide detailed protocols for a panel of cell-based assays to evaluate the efficacy of IM156 in a research setting. The described assays will enable the characterization of IM156's effects on cell viability, mitochondrial function, and key signaling pathways.

# **Cell Viability and Cytotoxicity Assays**

Objective: To determine the dose-dependent effect of IM156 on cell proliferation and viability. These assays are fundamental for establishing the cytotoxic or cytostatic potential of IM156 in various cell lines.

## A. MTT Assay Protocol



The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[10]

#### Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
  μL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2
  incubator to allow for cell attachment.[10]
- Compound Treatment: Prepare a series of dilutions of IM156 in complete culture medium. A
  typical starting concentration range for a novel compound could be 0.1 to 100 μM.[10]
  Include a vehicle control (e.g., DMSO).
- Remove the medium from the wells and add 100 μL of the medium containing different concentrations of IM156 or the vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.[12]
- Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals in viable cells.[10]
- Solubilization: Add 100  $\mu$ L of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
- Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.[10]
- Data Analysis: Subtract the background absorbance and plot the percentage of cell viability against the log of the IM156 concentration to determine the IC50 value.[10]

### **B.** Data Presentation: IM156 IC50 Values



| Cell Line                        | Cancer Type       | IM156 IC50 (μM)    |
|----------------------------------|-------------------|--------------------|
| Glioblastoma (GBM)               | Brain Cancer      | Data not available |
| Gastric Cancer                   | Gastric Cancer    | Data not available |
| Lung Cancer (EGFR-mutated)       | Lung Cancer       | Data not available |
| Pancreatic Ductal Adenocarcinoma | Pancreatic Cancer | Data not available |

Note: Specific IC50 values for IM156 in various cancer cell lines are not publicly available in the provided search results and would need to be determined experimentally. Preclinical studies have shown in-vitro efficacy in Glioblastoma, gastric cancer, and diffuse large B cell lymphoma. [8]

# C. Experimental Workflow: Cell Viability Assay





Click to download full resolution via product page

Caption: Workflow for determining cell viability after IM156 treatment.

# **Apoptosis Assays**



Objective: To determine if the reduction in cell viability caused by IM156 is due to the induction of apoptosis (programmed cell death).

# A. Annexin V Staining Protocol

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that translocates to the outer leaflet of the plasma membrane during the early stages of apoptosis.[13][14]

#### Protocol:

- Cell Treatment: Seed cells in a 6-well plate and treat with IM156 at concentrations around the determined IC50 for a specified time.
- Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
- Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
- Staining: Add fluorescently-labeled Annexin V and a viability dye (e.g., Propidium Iodide or DAPI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
- Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
- Analysis: Analyze the stained cells by flow cytometry.

### **B.** Caspase Activity Assay

Caspases are a family of proteases that are activated in the early stages of apoptosis.[15][16] Assays using fluorescently labeled caspase inhibitors (FLICA) can detect active caspases in living cells.[16]

#### Protocol:

- Cell Treatment: Treat cells with IM156 as described for the Annexin V assay.
- FLICA Labeling: Add the FLICA reagent to the cell culture medium and incubate for the recommended time to allow the reagent to enter the cells and bind to active caspases.
- Washing: Wash the cells to remove any unbound FLICA reagent.



 Analysis: The fluorescent signal from the cells with active caspases can be analyzed by fluorescence microscopy or flow cytometry.

# C. Experimental Workflow: Apoptosis Assay



Click to download full resolution via product page

Caption: Workflow for the detection of apoptosis using Annexin V staining.

# Mitochondrial Function Assay (Seahorse XF Analyzer)

Objective: To directly measure the effect of IM156 on mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR). This assay is crucial for confirming IM156's mechanism of action as an OXPHOS inhibitor.



#### A. Seahorse XF Cell Mito Stress Test Protocol

#### Protocol:

- Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
- IM156 Pre-incubation: Pre-incubate the cells with IM156 for a specified duration (e.g., 2 hours) before the assay.
- Assay Medium: Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
- Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors:
  - Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration.
  - FCCP: An uncoupling agent that collapses the proton gradient and disrupts the mitochondrial membrane potential, revealing maximal respiration.
  - Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
- Data Acquisition: The Seahorse XF Analyzer measures OCR and ECAR in real-time.
- Data Analysis: Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

# B. Data Presentation: Effect of IM156 on Mitochondrial Respiration



| Parameter                  | Control | IM156-Treated |  |
|----------------------------|---------|---------------|--|
| Basal OCR                  | High    | Decreased     |  |
| ATP-linked OCR             | High    | Decreased     |  |
| Maximal Respiration        | High    | Decreased     |  |
| Spare Respiratory Capacity | High    | Decreased     |  |
| Basal ECAR                 | Normal  | Increased     |  |

Note: IM156 has been shown to inhibit TGF-β-dependent increases in mitochondrial oxygen consumption rate.[4][6] It also modestly reduces basal and ATP-linked OCR.[4] At equal concentrations, IM156 is more potent at decreasing the OCR of tumor cells compared to phenformin and metformin.[1] IM156 treatment alone can increase the ECAR.[4]

# C. Experimental Workflow: Seahorse XF Mito Stress Test





Click to download full resolution via product page

Caption: Workflow for assessing mitochondrial function with a Seahorse XF Analyzer.

# **Signaling Pathway Analysis (Western Blot)**



Objective: To confirm the downstream effects of IM156 on the AMPK and mTOR signaling pathways.

## A. Western Blot Protocol for p-AMPK and p-S6K1

#### Protocol:

- Cell Lysis: Treat cells with IM156 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF)
  membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Trisbuffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AMPK (p-AMPK), total AMPK, phosphorylated S6K1 (p-S6K1), total S6K1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Densitometry Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

# B. Data Presentation: IM156 Effect on Signaling Pathways



| Protein           | Control | IM156-Treated | Expected Outcome |
|-------------------|---------|---------------|------------------|
| p-AMPK/Total AMPK | Low     | High          | Increased        |
| p-S6K1/Total S6K1 | High    | Low           | Decreased        |

Note: IM156 significantly increases cellular AMP-activated protein kinase (AMPK) phosphorylation and is reportedly 60-fold more potent than metformin.[4][6][17] IM156 also inhibits mTOR through AMPK activation.[1]

# C. IM156 Signaling Pathway





Click to download full resolution via product page

Caption: IM156 inhibits mitochondrial complex I, leading to AMPK activation and mTOR inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomet Therapeutics Inc. announces publication of "First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors". Immunomet [immunomet.com]
- 3. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. immunomet.com [immunomet.com]
- 5. IM156, a new AMPK activator, protects against polymicrobial sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Oxidative Phosphorylation with IM156 Attenuates Mitochondrial Metabolic Reprogramming and Inhibits Pulmonary Fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR signaling at a glance PMC [pmc.ncbi.nlm.nih.gov]
- 8. ImmunoMet begins Phase I cancer trial of OXPHOS Inhibitor IM156 Clinical Trials Arena [clinicaltrialsarena.com]
- 9. Lixumistat (IM156) in Oncology Immunomet [immunomet.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A real-time, bioluminescent annexin V assay for the assessment of apoptosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 15. Apoptosis Assays | Thermo Fisher Scientific SG [thermofisher.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Cell-Based Assays
  to Measure IM156 Efficacy]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15569871#cell-based-assays-for-measuring-im156efficacy]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com